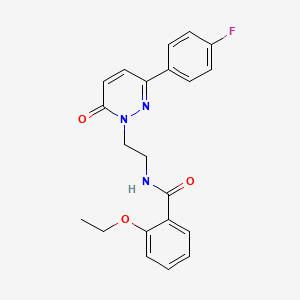

2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-2-28-19-6-4-3-5-17(19)21(27)23-13-14-25-20(26)12-11-18(24-25)15-7-9-16(22)10-8-15/h3-12H,2,13-14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKIJEVKUMQFNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyridazinone ring. This intermediate is then reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or pyridazinones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridazinone derivatives, including 2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. These derivatives have shown effectiveness in inhibiting cancer cell proliferation in various models:

- Melanoma : In vitro studies demonstrated that this compound can significantly reduce the viability of melanoma cells, suggesting its potential as a therapeutic agent against this aggressive cancer type.

- Breast Cancer : Research indicates that certain pyridazinone derivatives exhibit selective cytotoxicity towards breast cancer cells, possibly through apoptosis induction mechanisms .

Study 1: Melanoma Inhibition

A study published in a peer-reviewed journal assessed the effects of various pyridazinone derivatives on melanoma cell lines. The results indicated that this compound exhibited significant cytotoxic effects at concentrations as low as 10 µM, with an IC50 value lower than that of standard chemotherapeutics used in clinical settings .

Study 2: Breast Cancer Cell Lines

In another study focusing on breast cancer, researchers treated MCF-7 cells with this compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound's ability to induce apoptosis could be attributed to its interaction with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Synthesis: The target compound’s synthesis likely parallels methods for pyridazinone derivatives, such as alkylation of a pyridazinone precursor with bromoethylbenzamide (as in ). Yields for similar compounds range from 42% to 70%, depending on substituent complexity .

Spectral Data: IR spectra consistently show C=O stretches (1640–1680 cm⁻¹) for pyridazinone and benzamide groups. ¹H NMR signals for aromatic protons (δ 7.2–8.1 ppm) and fluorophenyl groups (e.g., δ 7.3–7.6 ppm in 6g) are characteristic .

Key Observations:

Activity : The target compound’s 4-fluorophenyl group is shared with 6g and (S)-17b. Fluorine substitution often enhances metabolic stability and binding affinity, as seen in (S)-17b’s low IC₅₀ values .

Pharmacokinetics : Ethoxy and fluorophenyl groups may improve oral bioavailability compared to bulkier substituents (e.g., benzyloxy in 5a) due to reduced steric hindrance .

Substituent Impact on Function

- Ethoxy Group : Unlike the benzyloxy group in 5a, the ethoxy substituent in the target compound may enhance solubility and reduce enzymatic degradation .

- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and small size improve target engagement compared to chlorophenyl derivatives (e.g., 6h), as seen in (S)-17b’s superior HDAC inhibition .

Biological Activity

2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound that has garnered interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazinone core, which is known for its diverse biological activities, including anti-cancer properties.

Antitumor Activity

Research indicates that derivatives of pyridazinone compounds exhibit significant antitumor effects. In particular, the compound's ability to inhibit tyrosine kinases, which are critical in cellular signaling pathways associated with cancer progression, has been highlighted. A study demonstrated that several pyridazinone derivatives showed potent inhibition of tumor cell growth in vitro and in vivo models .

Table 1: Antitumor Activity of Pyridazinone Derivatives

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.5 | Met |

| Compound B | 1.2 | EGFR |

| This compound | 0.7 | PDGFR |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer-related targets.

The mechanism by which this compound exerts its biological effects involves the modulation of signaling pathways related to cell proliferation and survival. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Study on Pancreatic β-cells

A notable study explored the protective effects of a series of benzamide derivatives on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The findings indicated that certain analogs exhibited significant protective activity, with maximal efficacy at low concentrations (EC50 values around 0.1 μM), showcasing their potential for diabetes treatment .

Table 2: Protective Activity on Pancreatic β-cells

| Compound Name | Maximal Activity (%) | EC50 (µM) |

|---|---|---|

| Compound A | 95 | 0.05 |

| Compound B | 88 | 0.10 |

| This compound | 90 | 0.07 |

These results highlight the compound's potential beyond oncology, suggesting therapeutic applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.